TED-347 is a small molecule inhibitor specifically designed to disrupt the interaction between the transcriptional enhanced associate domain (TEAD) family of transcription factors and Yes-associated protein (YAP). This interaction plays a crucial role in the Hippo signaling pathway, which regulates organ size, cell proliferation, and apoptosis. [, , , ] Dysregulation of the Hippo pathway, particularly the overactivation of YAP, is implicated in the development and progression of various cancers. [, , , ] TED-347 acts as an allosteric inhibitor, binding to a specific site on TEAD and preventing the formation of the TEAD-YAP complex. [] This inhibition disrupts the transcriptional activity of YAP, ultimately suppressing the expression of genes involved in cell proliferation and survival, making TED-347 a potential therapeutic agent for cancers with dysregulated Hippo signaling. [, , , ]
The synthesis of TED-347 involves several key steps that enhance its binding affinity and selectivity for the YAP-TEAD interaction. Initially, flufenamic acid serves as the starting material due to its weak non-covalent binding properties. The synthesis process includes:
Technical details regarding reaction conditions, such as temperature and solvent choices, are critical for optimizing yield and selectivity during synthesis but are not extensively detailed in available literature.
The molecular structure of TED-347 can be described as follows:
The compound features a chloromethylketone group that facilitates covalent bonding and a phenyl ring that contributes to hydrophobic interactions with the target protein. The structural analysis shows that TED-347 adopts a conformation that allows efficient binding within the palmitate pocket of TEAD proteins, stabilizing the interaction with YAP .
TED-347 primarily undergoes reactions involving covalent modification of the target protein's cysteine residue. This reaction can be summarized as follows:
The specificity of TED-347 for TEAD over other related proteins is attributed to subtle conformational differences at the binding site .
The mechanism by which TED-347 exerts its inhibitory effects involves several steps:
Data from studies indicate that this mechanism can significantly impact tumor growth and stemness characteristics in cancer cells .
TED-347 exhibits several notable physical and chemical properties:
Relevant data indicate that TED-347 maintains its inhibitory properties across various concentrations up to its Ki value .
TED-347 has significant potential in scientific research and therapeutic applications:
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: